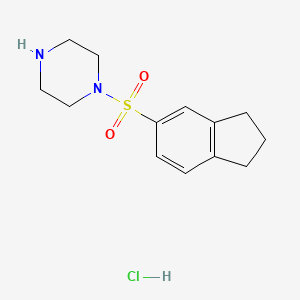1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride
CAS No.: 1580413-73-5
Cat. No.: VC4200184
Molecular Formula: C13H19ClN2O2S
Molecular Weight: 302.82
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1580413-73-5 |
|---|---|
| Molecular Formula | C13H19ClN2O2S |
| Molecular Weight | 302.82 |
| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2S.ClH/c16-18(17,15-8-6-14-7-9-15)13-5-4-11-2-1-3-12(11)10-13;/h4-5,10,14H,1-3,6-9H2;1H |
| Standard InChI Key | RMFRWRFDMZJAHC-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCNCC3.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)piperazine hydrochloride consists of a piperazine ring—a six-membered heterocycle with two nitrogen atoms—linked to a 2,3-dihydro-1H-inden-5-yl group via a sulfonyl (-SO₂-) bridge. The hydrochloride salt form enhances aqueous solubility, a critical feature for biological applications . The indenyl moiety contributes aromatic character, while the sulfonyl group introduces polarity and potential hydrogen-bonding sites.
Key Structural Features:
-
Piperazine Core: Facilitates interactions with biological targets due to its basic nitrogen atoms.
-
Sulfonyl Linker: Enhances metabolic stability and modulates electronic properties.
-
2,3-Dihydroindenyl Group: Partially saturated bicyclic system balances lipophilicity and rigidity.
Physicochemical Characteristics
The compound’s molecular formula is C₁₃H₁₉ClN₂O₂S, with a molecular weight of 302.82 g/mol (calculated for the hydrochloride form). The free base (C₁₃H₁₈N₂O₂S) has a molecular weight of 266.36 g/mol . Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number (Hydrochloride) | 1580413-73-5 | |
| CAS Number (Free Base) | 794582-39-1 | |
| Solubility | Likely polar aprotic solvents | N/A |
| Stability | Moisture-sensitive |
Thermal stability data are unavailable, but analogous sulfonamides typically decompose above 200°C. The hydrochloride salt’s melting point remains uncharacterized in available literature.
Synthesis and Production
Industrial Manufacturing
Shanghai Ken Chemical Technology Co., Ltd. is a documented supplier, indicating small-scale production capabilities . Challenges include controlling moisture during synthesis (to prevent hydrolysis) and ensuring high purity for pharmaceutical applications.
Applications
Industrial Uses
Potential roles include:
-
Chemical Intermediate: For synthesizing complex heterocycles.
-
Ligand in Catalysis: Sulfonyl groups coordinate metals in asymmetric synthesis.
| Risk Category | Precautionary Measures (P-Codes) |
|---|---|
| Fire/Explosion | P210, P211, P220, P233 |
| Health Hazards | P260, P261, P264, P280 |
| Environmental Risks | P273, P303+P361+P353 |
Operational Guidelines
-
Ventilation: Use fume hoods (P271).
-
Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats (P280).
| Supplier | Location | Product Code |
|---|---|---|
| Shanghai Ken Chemical | China | 794582-39-1 |
Recent Research and Developments
-
PROTAC Development: Sulfonyl groups link target proteins to degradation machinery.
-
Covalent Inhibitors: Reactive sulfonyl fluorides for irreversible enzyme inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume